Cas no 83536-13-4 (Bis[4-(ethoxycarbonyl)phenyl]ethyne)

Bis[4-(ethoxycarbonyl)phenyl]ethyne structure
83536-13-4 structure
Product Name:Bis[4-(ethoxycarbonyl)phenyl]ethyne
كاس عدد:83536-13-4
وسط:C20H18O4
ميغاواط:322.354526042938
CID:669753
PubChem ID:15471408
Update Time:2024-10-26

Bis[4-(ethoxycarbonyl)phenyl]ethyne الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Benzoic acid, 4,4'-(1,2-ethynediyl)bis-, diethyl ester
    • ethyl 4-[2-(4-ethoxycarbonylphenyl)ethynyl]benzoate
    • diethyl4,4'-(ethyne-1,2-diyl)dibenzoate
    • diethyl 4,4'-ethyne-1,2-diyldibenzoate
    • Bis[4-(ethoxycarbonyl)phenyl]ethyne
    • Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate
    • 1,1′-Diethyl 4,4′-(1,2-ethynediyl)bis[benzoate] (ACI)
    • Benzoic acid, 4,4′-(1,2-ethynediyl)bis-, diethyl ester (9CI)
    • Benzoic acid, 4,4′-ethynylenedi-, diethyl ester (6CI, 7CI)
    • Bis[4-(ethoxycarbonyl)phenyl]acetylene
    • MFCD34563613
    • E85560
    • ETHYL 4-{2-[4-(ETHOXYCARBONYL)PHENYL]ETHYNYL}BENZOATE
    • BS-45996
    • DTXSID60573083
    • YSCK0195
    • SCHEMBL6365625
    • 83536-13-4
    • نواة داخلي: 1S/C20H18O4/c1-3-23-19(21)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(22)24-4-2/h7-14H,3-4H2,1-2H3
    • مفتاح Inchi: FEJKRXHSQAVDMJ-UHFFFAOYSA-N
    • ابتسامات: O=C(C1C=CC(C#CC2C=CC(C(OCC)=O)=CC=2)=CC=1)OCC

حساب السمة

  • نوعية دقيقة: 322.12100
  • النظائر كتلة واحدة: 322.12050905g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 4
  • عدد الذرات الثقيلة: 24
  • تدوير ملزمة العد: 8
  • تعقيدات: 440
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 52.6
  • إكسلوغ 3: 4.4

الخصائص التجريبية

  • بسا: 52.60000
  • لوغب: 3.43980

Bis[4-(ethoxycarbonyl)phenyl]ethyne الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
ZHUO CAI SHENG WU
YSCK0195-5g
Bis[4-(ethoxycarbonyl)phenyl]ethyne
83536-13-4 95%
5g
$417.00 2021-09-16
ZHUO CAI SHENG WU
YSCK0195-10g
Bis[4-(ethoxycarbonyl)phenyl]ethyne
83536-13-4 95%
10g
$700.00 2021-09-16
A2B Chem LLC
AD98020-10g
Benzoic acid, 4,4'-(1,2-ethynediyl)bis-, diethyl ester
83536-13-4 95%
10g
$171.00 2024-04-19
A2B Chem LLC
AD98020-25g
Benzoic acid, 4,4'-(1,2-ethynediyl)bis-, diethyl ester
83536-13-4 95%
25g
$427.00 2024-04-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D5878-250MG
Bis[4-(ethoxycarbonyl)phenyl]acetylene
83536-13-4 >95.0%(GC)
250mg
¥690.00 2024-04-15
eNovation Chemicals LLC
Y1266473-100mg
Benzoic acid, 4,4'-(1,2-ethynediyl)bis-, diethyl ester
83536-13-4 98%
100mg
$65 2024-06-07
eNovation Chemicals LLC
Y1266473-250mg
Benzoic acid, 4,4'-(1,2-ethynediyl)bis-, diethyl ester
83536-13-4 98%
250mg
$65 2024-06-07
eNovation Chemicals LLC
Y1266473-1g
Benzoic acid, 4,4'-(1,2-ethynediyl)bis-, diethyl ester
83536-13-4 98%
1g
$85 2024-06-07
A2B Chem LLC
AD98020-250mg
Benzoic acid, 4,4'-(1,2-ethynediyl)bis-, diethyl ester
83536-13-4 98%
250mg
$21.00 2024-04-19
A2B Chem LLC
AD98020-1g
Benzoic acid, 4,4'-(1,2-ethynediyl)bis-, diethyl ester
83536-13-4 95%
1g
$47.00 2024-04-19

Bis[4-(ethoxycarbonyl)phenyl]ethyne طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Triethylamine ;  0 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C-CN Bond Cleavage and Cyano Transfer
Chen, Hui; et al, ACS Catalysis, 2020, 10(2), 1397-1405

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  rt → 80 °C
1.2 10 h, 80 °C
المراجع
Ruthenium(II)-catalyzed intermolecular annulation of alkenyl sulfonamides with alkynes: access to bicyclic sultams
Qian, Lei-Lei; et al, Chemical Communications (Cambridge, 2020, 56(17), 2614-2617

طريقة الإنتاج 3

رد فعل الشرط
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide ;  12 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
المراجع
Preparation and Reactions of Mono- and Bis-Pivaloyloxyzinc Acetylides
Tuellmann, Carl Phillip; et al, Organic Letters, 2018, 20(15), 4601-4605

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.2 Solvents: Water ;  24 h, 65 °C
المراجع
Surface enriched palladium on palladium-copper bimetallic nanoparticles as catalyst for polycyclic triazoles synthesis
Saha, Rajib; et al, Journal of Catalysis, 2019, 377, 673-683

طريقة الإنتاج 5

رد فعل الشرط
1.1 Catalysts: Triphenylphosphine ,  Palladium diacetate ,  Cuprous iodide Solvents: Acetonitrile ;  20 min, rt
1.2 Reagents: Triethylamine ;  overnight, rt
المراجع
Rh(III)-Catalyzed Weakly Coordinating 2-Pyridone-Directed Oxidative Annulation Using Internal Alkynes: A Reversal in Selectivity
Bera, Satabdi; et al, Organic Letters, 2022, 24(46), 8470-8475

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Water Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  18 h, rt
المراجع
Palladium(II)-Catalyzed [2+2+1] Annulation of Alkynes and Hydroxylamines: A Rodox-Neutral Approach to Fully Substituted Pyrroles
Bai, Jiaxing; et al, Organic Letters, 2022, 24(28), 5099-5104

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  18 h, rt
المراجع
Asymmetric Dearomatization of Indole by Palladium/PC-Phos-Catalyzed Dynamic Kinetic Transformation
Chu, Haoke; et al, Angewandte Chemie, 2020, 59(49), 21991-21996

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  5 - 10 min, rt
1.2 18 h, 80 °C
المراجع
Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines
Suarez-Lustres, Alejandro; et al, Organic Letters, 2023, 25(5), 794-799

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Dichloromethane ;  1 h, 25 °C
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  25 °C
المراجع
Iodonium Cation-Pool Electrolysis for the Three-Component Synthesis of 1,3-Oxazoles
Sattler, Lars E.; et al, Chemistry - A European Journal, 2021, 27(2), 605-608

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  25 °C
المراجع
Iodonium Cation-Pool Electrolysis for the Three-Component Synthesis of 1,3-Oxazoles
Sattler, Lars E.; et al, Chemistry - A European Journal, 2021, 27(2), 605-608

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Water Catalysts: Triphenylphosphine ,  Palladium diacetate ,  Cuprous iodide Solvents: Acetonitrile ;  12 h, 40 °C
المراجع
Synthesis of β-iodovinyl sulfones via direct photoinitiated difunctionalization of internal alkynes
Abramov, Vladimir A.; et al, Organic & Biomolecular Chemistry, 2023, 21(18), 3844-3849

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Piperidine Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile
المراجع
Preparation of diphenylacetylenes by palladium-catalyzed coupling reaction of bromobenzene with acetylene
, Germany, , ,

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Water Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  18 h, 60 °C
المراجع
Pyrrole Synthesis via Allylic sp3 C-H Activation of Enamines Followed by Intermolecular Coupling with Unactivated Alkynes
Rakshit, Souvik; et al, Journal of the American Chemical Society, 2010, 132(28), 9585-9587

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 1,4-Bis(diphenylphosphino)butane ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  16 h, 80 °C; 80 °C → 25 °C
1.2 Reagents: Water Solvents: Ethyl acetate
المراجع
Synthesis of Bidentate Nitrogen Ligands by Rh-Catalyzed C-H Annulation and Their Application to Pd-Catalyzed Aerobic C-H Alkenylation
Kim, Hyun Tae; et al, Organic Letters, 2021, 23(9), 3657-3662

طريقة الإنتاج 15

رد فعل الشرط
1.1 Catalysts: Palladium diacetate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Tetrahydrofuran
المراجع
Sulfoxide-controlled functionalization of arenes and heterocycles transition metal-catalyzed cross-coupling reactions of thioethers chlorine-zinc exchange reactions
Melzig, Laurin, 2011, , ,

طريقة الإنتاج 16

رد فعل الشرط
1.1 Catalysts: Palladium diacetate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Tetrahydrofuran ;  10 min, 25 °C
1.2 25 °C; 12 h, 50 °C
1.3 Reagents: Potassium carbonate Solvents: Water ;  50 °C
المراجع
Pd- and Ni-Catalyzed Cross-Coupling Reactions of Functionalized Organozinc Reagents with Unsaturated Thioethers
Melzig, Laurin; et al, Chemistry - A European Journal, 2011, 17(10), 2948-2956

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Titanium isopropoxide Catalysts: Molybdenum hexacarbonyl Solvents: 4-Chlorophenol
المراجع
Alkyne metathesis with simple catalyst systems: high yield dimerization of propynylated aromatics; scope and limitations
Pschirer, Neil Gregory; et al, Tetrahedron Letters, 1999, 40(13), 2481-2484

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Diisopropylamine ,  Tetrahydrofuran ;  overnight, rt
المراجع
Synthesis of 3,7-Disubstituted Imipramines by Palladium-Catalysed Amination/Cyclisation and Evaluation of Their Inhibition of Monoamine Transporters
Christensen, Helle; et al, Chemistry - A European Journal, 2011, 17(38), 10618-10627

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  3 h, 80 °C
المراجع
NiH-Catalyzed Hydroamination/Cyclization Cascade: Rapid Access to Quinolines
Gao, Yang ; et al, ACS Catalysis, 2021, 11(13), 7772-7779

طريقة الإنتاج 20

رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ,  Xylene ;  0 °C; 1 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  rt
2.1 Catalysts: Palladium diacetate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Tetrahydrofuran ;  10 min, 25 °C
2.2 25 °C; 12 h, 50 °C
2.3 Reagents: Potassium carbonate Solvents: Water ;  50 °C
المراجع
Pd- and Ni-Catalyzed Cross-Coupling Reactions of Functionalized Organozinc Reagents with Unsaturated Thioethers
Melzig, Laurin; et al, Chemistry - A European Journal, 2011, 17(10), 2948-2956

طريقة الإنتاج 21

رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ;  rt → 40 °C; 12 h, 40 °C; 40 °C → -20 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  -20 °C; 2 h, rt
1.3 Solvents: Tetrahydrofuran ;  rt; 30 min, rt; 6 h, rt
2.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide ;  12 h, 25 °C
2.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
المراجع
Preparation and Reactions of Mono- and Bis-Pivaloyloxyzinc Acetylides
Tuellmann, Carl Phillip; et al, Organic Letters, 2018, 20(15), 4601-4605

Bis[4-(ethoxycarbonyl)phenyl]ethyne Raw materials

Bis[4-(ethoxycarbonyl)phenyl]ethyne Preparation Products

Bis[4-(ethoxycarbonyl)phenyl]ethyne الموردين

Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:83536-13-4)Bis[4-(ethoxycarbonyl)phenyl]ethyne
رقم الطلب:A1051685
حالة المخزون:in Stock
كمية:5g
نقاء:99%
آخر تحديث معلومات التسعير:Thursday, 29 August 2024 17:34
الأسعار ($):223.0
بريد إلكتروني:sales@amadischem.com
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:83536-13-4)Bis[4-(ethoxycarbonyl)phenyl]ethyne
A1051685
نقاء:99%
كمية:5g
الأسعار ($):223.0